molecular formula C31H37BrN6O5 B295649 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

Cat. No. B295649
M. Wt: 653.6 g/mol
InChI Key: KKLFKVQXRHXHQV-STKMKYKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone, also known as DAPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPH is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. PARP-1 inhibitors like DAPH have been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action

2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone works by inhibiting the activity of PARP-1, which is an enzyme involved in DNA repair. PARP-1 plays a crucial role in repairing DNA damage caused by various factors such as radiation, chemotherapy, and oxidative stress. Inhibition of PARP-1 by 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone leads to the accumulation of DNA damage, which ultimately results in cell death. This mechanism of action makes 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone a promising candidate for the treatment of cancer, as cancer cells are more susceptible to DNA damage than normal cells.
Biochemical and Physiological Effects:
2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been shown to have various biochemical and physiological effects. Its ability to inhibit PARP-1 leads to the accumulation of DNA damage, which ultimately results in cell death. 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions such as colitis. Additionally, 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has several advantages for use in lab experiments. Its ability to inhibit PARP-1 makes it a useful tool for studying DNA repair mechanisms and the effects of DNA damage on cell viability. 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has also been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has some limitations for use in lab experiments. Its potency as a PARP-1 inhibitor may vary depending on the cell type and experimental conditions used. Additionally, 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has limited solubility in aqueous solutions, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for research on 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone. One area of research is the development of more potent and selective PARP-1 inhibitors based on the structure of 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone. Another area of research is the investigation of the therapeutic potential of 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Additionally, the mechanisms underlying the neuroprotective and anti-inflammatory effects of 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone warrant further investigation. Overall, 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone represents a promising candidate for drug development and scientific research in various fields.

Synthesis Methods

2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2,6-dimorpholin-4-ylpyrimidin-4-amine with 2-(4-allyl-2-methoxyphenoxy)ethyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with 5-bromo-2-hydroxybenzaldehyde to obtain 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone.

Scientific Research Applications

2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been extensively studied for its potential applications in scientific research. Its ability to inhibit PARP-1 makes it a promising candidate for the treatment of various diseases. PARP-1 inhibitors like 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone have been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has anti-inflammatory properties and has been shown to reduce the severity of inflammatory conditions such as colitis.

properties

Molecular Formula

C31H37BrN6O5

Molecular Weight

653.6 g/mol

IUPAC Name

N-[(E)-[5-bromo-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C31H37BrN6O5/c1-3-4-23-5-7-27(28(19-23)39-2)43-18-17-42-26-8-6-25(32)20-24(26)22-33-36-29-21-30(37-9-13-40-14-10-37)35-31(34-29)38-11-15-41-16-12-38/h3,5-8,19-22H,1,4,9-18H2,2H3,(H,34,35,36)/b33-22+

InChI Key

KKLFKVQXRHXHQV-STKMKYKTSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Br)/C=N/NC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5

SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Br)C=NNC3=NC(=NC(=C3)N4CCOCC4)N5CCOCC5

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Br)C=NNC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5

Origin of Product

United States

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